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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

Cat. No.: B042562 Get Quote

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectra of 2,4-Difluoro-5-nitrobenzonitrile, a key intermediate in the synthesis of various

pharmaceutical compounds. A comparative analysis with structurally related fluorinated

benzonitrile derivatives is presented to aid in spectral interpretation and compound

identification. This document also includes standardized experimental protocols for NMR data

acquisition and visual representations of analytical workflows and structural correlations.

¹H and ¹³C NMR Spectral Data of 2,4-Difluoro-5-
nitrobenzonitrile
The analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural elucidation and

purity assessment of 2,4-Difluoro-5-nitrobenzonitrile. The presence of fluorine atoms and a

nitro group significantly influences the chemical shifts and coupling constants of the aromatic

protons and carbons.

¹H NMR Spectrum:

The ¹H NMR spectrum of 2,4-Difluoro-5-nitrobenzonitrile is characterized by two distinct

signals in the aromatic region.

¹³C NMR Spectrum:
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The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the

molecule. The carbon signals are influenced by the electronegativity of the fluorine and nitro

substituents, as well as by C-F coupling.

Table 1: ¹H and ¹³C NMR Spectral Data for 2,4-Difluoro-5-nitrobenzonitrile

Nucleus
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

¹H 8.58 d ⁷JHF = 7.0 H-6

¹H 7.65 d ⁴JHF = 10.0 H-3

¹³C 162.5 dd
¹JCF = 260.0,

²JCCF = 12.0
C-2

¹³C 158.0 dd
¹JCF = 275.0,

²JCCF = 10.0
C-4

¹³C 142.0 d ³JCCCF = 5.0 C-5

¹³C 125.0 d ²JCCF = 20.0 C-6

¹³C 115.0 d ²JCCF = 25.0 C-3

¹³C 112.0 s - CN

¹³C 108.0 t ³JCCCF = 4.0 C-1

Note: Predicted data is presented as experimental data was not available in the searched

literature. Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicities are abbreviated as:

s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Comparative NMR Data of Structurally Similar
Compounds
To provide a broader context for the analysis of 2,4-Difluoro-5-nitrobenzonitrile, the following

table summarizes the ¹H and ¹³C NMR data for related fluorinated benzonitrile derivatives.
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These comparisons can be invaluable for identifying substituent effects on chemical shifts and

coupling patterns.

Table 2: Comparative ¹H and ¹³C NMR Data of Substituted Benzonitriles
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Compound Nucleus
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

2-Fluoro-5-

nitrobenzonitrile
¹H 8.61, 8.45, 7.58 m, m, m -

¹³C

162.9, 147.9,

132.0, 129.8,

117.1, 114.7

- -

3,4-

Difluorobenzonitr

ile

¹H 7.55-7.40, 7.30 m, m -

¹³C

154.3 (dd,

J=253, 12),

150.8 (dd,

J=253, 12),

128.0 (dd, J=8,

5), 118.9 (d,

J=18), 118.0 (d,

J=18), 117.2,

110.0 (d, J=21)

- -

4-Fluoro-2-

nitrobenzonitrile
¹H 8.35, 8.05, 7.70 d, dd, dd

J=8.5, J=8.5, 2.5,

J=8.5, 4.5

¹³C

165.5 (d, J=260),

149.0, 135.0,

125.0 (d, J=10),

118.0 (d, J=25),

115.0 (d, J=30),

112.0

- -

2,5-

Difluorobenzonitr

ile

¹H 7.40-7.20 m -

¹³C 162.1 (d, J=250),

158.2 (d, J=245),

- -
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120.5 (dd, J=10,

5), 119.5 (dd,

J=25, 10), 117.0

(d, J=25), 115.8,

105.0 (d, J=25)

Note: This data is compiled from various sources and experimental conditions may vary.

Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic

molecules is outlined below.

Sample Preparation:

Weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Number of Scans: 16-64 scans are typically sufficient for samples of this concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required to achieve a good signal-to-noise ratio.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0 to 220 ppm covers the chemical shifts of most carbon

environments.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Visualizing NMR Analysis and Workflows
To facilitate a clearer understanding of the relationships in NMR analysis, the following

diagrams are provided.
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Caption: A typical experimental workflow for NMR analysis.

Caption: Key NMR correlations in 2,4-Difluoro-5-nitrobenzonitrile.

To cite this document: BenchChem. [Comparative ¹H and ¹³C NMR Analysis of 2,4-Difluoro-
5-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042562#1h-and-13c-nmr-analysis-of-2-4-difluoro-5-
nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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